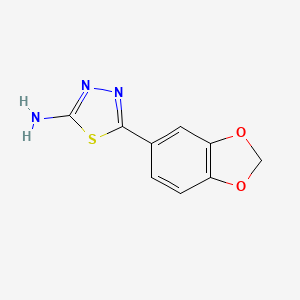

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

説明

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGXVMFPLXUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182289 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-60-6 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization Using Phosphorus Oxychloride (POCl₃)

Reaction Mechanism and Procedure

The most widely reported method involves the reaction of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). The process proceeds via a two-step mechanism:

Optimization and Yield

- Reagent Ratios : A molar ratio of 1:1.2 (piperonylic acid to thiosemicarbazide) maximizes yield.

- Solvent : Anhydrous ethanol minimizes side reactions.

- Yield : 68–79% after recrystallization from ethanol.

Table 1: Key Parameters for POCl₃ Method

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | <70°C: ≤50% yield |

| Reaction Time | 4–6 hours | >8 hours: Degradation |

| POCl₃ Volume | 5 mL per mmol | Excess: Side products |

One-Pot Synthesis with Polyphosphate Ester (PPE)

Innovative Single-Step Protocol

This method eliminates intermediate isolation by using polyphosphate ester (PPE) as both a cyclizing agent and solvent. Thiosemicarbazide and piperonylic acid are mixed with PPE (1:1.2 molar ratio) and heated at 70–75°C for 3 hours.

Advantages Over Traditional Methods

- Reduced Steps : Combines condensation and cyclization in one pot.

- Higher Atom Economy : PPE facilitates dehydration without additional reagents.

- Yield : 85–91% after alkaline workup.

Table 2: Comparison of PPE and POCl₃ Methods

| Parameter | PPE Method | POCl₃ Method |

|---|---|---|

| Reaction Time | 3 hours | 4–6 hours |

| Purification | Simple filtration | Column chromatography |

| Toxicity | Low | High (POCl₃) |

Solid-Phase Synthesis with Phosphorus Pentachloride (PCl₅)

Grinding-Assisted Approach

A solvent-free method involves grinding thiosemicarbazide, piperonylic acid, and PCl₅ (1:1.2:1.2 molar ratio) at room temperature for 30 minutes. The crude product is neutralized with NaOH (pH 8–8.2) and recrystallized from ethanol.

Key Benefits

Hydrazide-Based Cyclization with Sulfinylbis Reagents

Niche Application for Analog Synthesis

This method employs aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s as cyclizing agents. Piperonylic hydrazide reacts with the sulfinylbis reagent in tetrahydrofuran (THF) at 60°C for 12 hours.

Performance Metrics

Table 3: Comparative Analysis of All Methods

| Method | Yield (%) | Time | Toxicity | Scalability |

|---|---|---|---|---|

| POCl₃ | 68–79 | 4–6 hours | High | Moderate |

| PPE (One-Pot) | 85–91 | 3 hours | Low | High |

| PCl₅ (Solid-Phase) | 89–93 | 0.5 hours | Moderate | High |

| Sulfinylbis | 62–70 | 12 hours | Low | Low |

Critical Evaluation of Methodologies

Reaction Efficiency and Sustainability

Industrial Considerations

- Cost Analysis : PPE and PCl₅ are cost-effective at scale (~$15/kg vs. $50/kg for POCl₃).

- Regulatory Compliance : PCl₅ methods require HCl scrubbing systems, increasing infrastructure costs.

化学反応の分析

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

科学的研究の応用

Anticancer Applications

Research indicates that 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine exhibits significant anticancer properties. One of its primary mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial for tumor growth and survival. By binding to the DNA-binding domain of STAT3, this compound prevents its activation and the transcription of oncogenic genes .

Case Study: Glioblastoma Multiforme

A study focusing on glioblastoma multiforme (GBM) demonstrated that compounds similar to this compound could enhance the effectiveness of existing therapies like temozolomide. When used in combination with other agents such as piperine, these compounds showed improved inhibition of GBM cell proliferation .

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits notable antimicrobial and anti-inflammatory activities. Its efficacy against various bacterial strains has been documented, showing potential as an adjunct therapy in treating infections resistant to conventional antibiotics.

Case Study: Antibacterial Activity

In vitro studies have reported that this compound enhances the activity of ciprofloxacin against Staphylococcus aureus, indicating a synergistic effect that could reduce the required dosage of antibiotics .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions with thiosemicarbazide and piperonylic acid under specific conditions. The industrial production can leverage continuous flow reactors to optimize yield and purity while adhering to green chemistry principles.

作用機序

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound may also inhibit the activity of certain enzymes or proteins involved in disease progression.

類似化合物との比較

Substituent-Specific Activity Profiles

Thiadiazole derivatives are tailored by varying the substituent at the 5-position. Key analogs and their properties include:

Indolyl Derivatives

- Compound : 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine

- Activity : Exhibits potent anti-cancer activity as a PIM2 kinase inhibitor. Computational 3D-QSAR models highlight the importance of hydrophobic and hydrogen-bonding interactions for activity .

- Data : Derivatives in this class showed IC₅₀ values ranging from 0.8–12.5 μM against cancer cell lines .

Pyridinyl Derivatives

- Compound : 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

- Activity : Acts as a Bloom helicase inhibitor, with structure-activity relationship (SAR) studies revealing that electron-withdrawing groups (e.g., CF₃) at the pyridine ring enhance potency .

- Synthesis : Prepared via coupling reactions with heterocyclic amines under catalytic conditions .

Fluorophenyl Derivatives

- Compound : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

- Activity : Demonstrates selective cytotoxicity against breast cancer (MCF7 cells) with an IC₅₀ of 1.28 μg/mL .

- Structural Insight : The fluorine atom enhances lipophilicity and metabolic stability, improving bioavailability .

Benzyl and Methoxyphenyl Derivatives

- Compound : 5-Benzyl-1,3,4-thiadiazol-2-amine

- Activity : Primarily studied for antimicrobial properties. Benzyl derivatives showed moderate activity against bacterial strains .

- Comparison : The benzodioxol group in the target compound may offer improved hydrogen-bonding capacity compared to simple benzyl substituents .

Selenadiazole Analogs

- Compound : 5-(4-Bromophenyl)-1,3,4-selenadiazol-2-amine

- Activity : Selenium substitution increases polarizability, altering crystal packing via stronger chalcogen bonds. However, thiadiazoles generally exhibit higher metabolic stability .

Structure-Activity Relationship (SAR) Insights

- Hydrophobic Groups : Indolyl and benzyl substituents enhance membrane permeability, critical for intracellular targets like kinases .

- Hydrogen-Bonding Motifs : The benzodioxol group’s oxygen atoms may mimic ATP’s ribose moiety, improving kinase binding .

- Halogenation : Fluorine or bromine atoms increase metabolic stability and target affinity .

生物活性

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- CAS Number : 83796-18-3

- SMILES Notation : CNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study synthesized various thiadiazole derivatives and screened them for antibacterial and antifungal activities using the paper disc diffusion method. The results indicated that certain derivatives showed substantial activity against both Gram-positive and Gram-negative bacteria, including:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| A1 | Staphylococcus aureus | Significant |

| A2 | Escherichia coli | Substantial |

| B2 | Aspergillus niger | Moderate |

Compounds A2 and B2 were particularly noted for their effectiveness against multiple strains, suggesting that modifications to the thiadiazole structure can enhance biological efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. A series of studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:

- Cell Lines Tested : LoVo (colon cancer) and MCF-7 (breast cancer).

- IC50 Values : One derivative demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period .

These findings indicate that the compound could act as a lead structure for developing new anticancer agents. The mechanisms of action include inhibition of key enzymes involved in cancer cell metabolism and proliferation.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Synthesis : Thiadiazole derivatives can interfere with nucleic acid synthesis without affecting protein synthesis.

- Enzyme Inhibition : Compounds have been identified as inhibitors of enzymes such as inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in proliferating cells.

- Apoptosis Induction : Studies show an increase in apoptotic cell populations when treated with these compounds compared to untreated controls .

Toxicity Assessment

In addition to efficacy studies, toxicity evaluations using Daphnia magna as a model organism indicated low toxicity levels for several derivatives. This suggests a favorable therapeutic index for potential drug development .

Q & A

Q. What are the standard synthetic routes for 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives are cyclized with POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment and recrystallization from DMSO/water mixtures . Alternative routes involve reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclization in concentrated H₂SO₄ and subsequent functionalization with aromatic aldehydes .

Q. Which spectroscopic techniques are critical for structural characterization?

Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, angles, and dihedral angles (e.g., 21.5° between thiadiazole and benzene rings in analogs) . Complementary methods include IR spectroscopy (to confirm NH₂ and C=S groups) and NMR (¹H/¹³C for substituent analysis). For example, XRD data in and provide R-factors <0.055, ensuring structural accuracy .

Q. How can researchers verify purity during synthesis?

Use HPLC-MS to detect impurities, particularly unreacted thiosemicarbazide or byproducts from incomplete cyclization. Melting point analysis and TLC (silica gel, ethyl acetate/hexane) are also standard. highlights recrystallization from DMSO/water (2:1) to achieve >95% purity .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up studies?

Catalyst screening is critical: triethylamine in DMF improves cycloaddition efficiency (e.g., with chloroacetyl chloride) . Reflux time optimization (e.g., 3 hours vs. shorter durations) and stoichiometric adjustments (e.g., 3 mol POCl₃ per 1 mol substrate) enhance yields to >70% . Compare with , where iodine in KI accelerates cyclization .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays using standardized protocols. For instance, antitumor activity in analogs (e.g., IC₅₀ values) varies with cell lines (e.g., Med. Chem. Commun. studies in ). Control for substituent effects: electron-withdrawing groups on the benzodioxole ring may enhance cytotoxicity . Replicate under identical conditions (e.g., MTT assay, 48-hour incubation) .

Q. How does molecular conformation influence bioactivity?

Dihedral angles between the thiadiazole and benzodioxole rings modulate interactions with biological targets. For example, a 21.5° angle in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine optimizes hydrogen bonding (N–H⋯N) in crystal lattices, which correlates with improved antimicrobial activity . Docking studies can predict binding affinity to enzymes like DHFR .

Q. What are the challenges in analyzing degradation products?

The compound’s thiadiazole core is sensitive to acidic hydrolysis. Use LC-QTOF-MS to identify degradation pathways, such as ring-opening to form thiourea intermediates. emphasizes storing intermediates at pH 8–9 to prevent decomposition .

Methodological Design Questions

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Introduce substituents at the 5-position of the thiadiazole ring (e.g., aryl aldehydes in ) or modify the benzodioxole moiety (e.g., methyl or chloro groups). Test analogs for logP (lipophilicity) and hydrogen-bonding capacity using ChemDraw simulations .

Q. What computational tools predict pharmacokinetic properties?

SwissADME or ADMETLab 2.0 can estimate bioavailability (e.g., %F <50 due to high polarity) and blood-brain barrier penetration (low for sulfonamide derivatives). Molecular dynamics simulations (e.g., GROMACS) model protein-ligand stability .

Q. How to address reproducibility issues in crystallization?

Optimize solvent polarity: ethanol/water mixtures (7:3) yield higher-quality crystals for XRD. Slow evaporation at 4°C minimizes defects, as demonstrated in (R-factor = 0.039) .

Data Interpretation Challenges

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic effects (e.g., hindered rotation of the benzodioxole ring) cause splitting. Use variable-temperature NMR (VT-NMR) to confirm. For example, –NH₂ protons may exhibit broadening at 25°C but resolve at –40°C .

Q. How to reconcile discrepancies between computational and experimental binding affinities?

Adjust force fields (e.g., AMBER vs. CHARMM) in docking studies. Validate with isothermal titration calorimetry (ITC) to measure actual ΔG values. notes that quinoline substituents in analogs improve experimental vs. predicted binding .

Ethical and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。